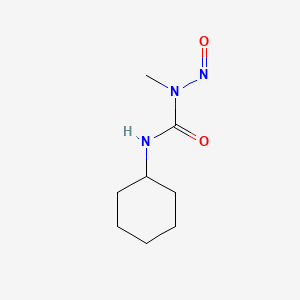
Urea, 1-cyclohexyl-3-methyl-3-nitroso-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, 1-cyclohexyl-3-methyl-3-nitroso- is a compound belonging to the class of nitrosoureas. Nitrosoureas are known for their antitumor properties and ability to cross the blood-brain barrier, making them valuable in cancer treatment . This compound is characterized by the presence of a cyclohexyl group, a methyl group, and a nitroso group attached to the urea moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of urea, 1-cyclohexyl-3-methyl-3-nitroso- typically involves the reaction of cyclohexylamine with methyl isocyanate, followed by nitrosation. The reaction conditions often require a controlled environment to ensure the formation of the desired nitroso compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving steps such as crystallization and purification to obtain the final product.
Types of Reactions:
Oxidation: The nitroso group can undergo oxidation to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitroso group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the nitroso group under mild conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted urea derivatives.
科学研究应用
Urea, 1-cyclohexyl-3-methyl-3-nitroso- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its interactions with biological molecules and potential as a biochemical tool.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the production of specialized chemicals and materials.
作用机制
The mechanism of action of urea, 1-cyclohexyl-3-methyl-3-nitroso- involves the formation of reactive intermediates that can alkylate DNA and proteins. This alkylation disrupts cellular processes, leading to cell death. The compound’s ability to cross the blood-brain barrier enhances its effectiveness against brain tumors .
相似化合物的比较
1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU): Similar structure but with a chloroethyl group instead of a methyl group.
1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU): Contains a 4-methylcyclohexyl group.
Uniqueness: Urea, 1-cyclohexyl-3-methyl-3-nitroso- is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the methyl group and the nitroso functionality provides distinct chemical properties compared to other nitrosoureas .
属性
CAS 编号 |
16813-38-0 |
|---|---|
分子式 |
C8H15N3O2 |
分子量 |
185.22 g/mol |
IUPAC 名称 |
3-cyclohexyl-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C8H15N3O2/c1-11(10-13)8(12)9-7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H,9,12) |
InChI 键 |
LPIDGDNUIKEHNW-UHFFFAOYSA-N |
规范 SMILES |
CN(C(=O)NC1CCCCC1)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(dimethylamino)-4,4-bis[4-(dimethylamino)phenyl]-2-methyl-3H-phthalazin-1-one](/img/structure/B14016147.png)
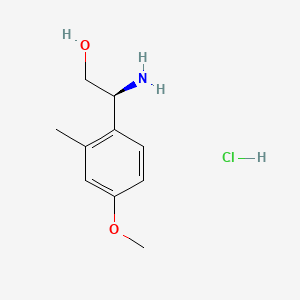
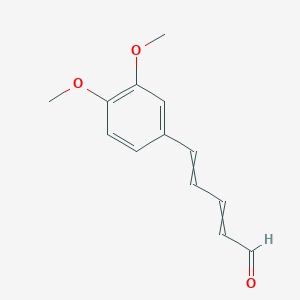

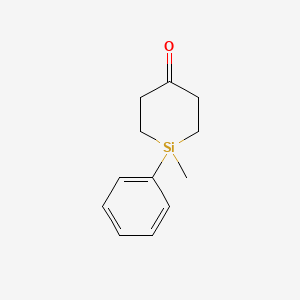
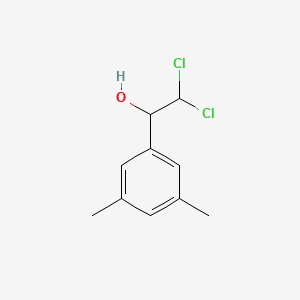
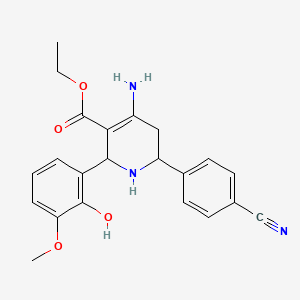

![Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate](/img/structure/B14016189.png)

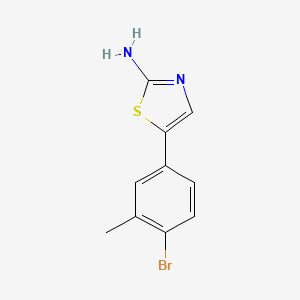
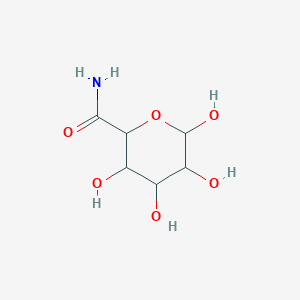
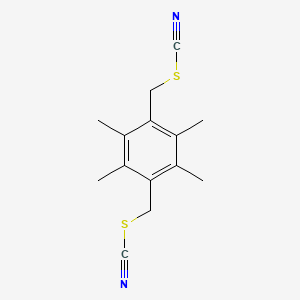
![8-(2,5-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione](/img/structure/B14016209.png)
